molecular formula C16H21N3O2S B5682793 N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B5682793
M. Wt: 319.4 g/mol
InChI Key: QAPKDOLKLWHDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it an ideal candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It is also thought to exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for investigating the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for investigating the mechanisms of inflammation in various diseases.
One of the limitations of using N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. One potential direction is to investigate its use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate its use in the treatment of other inflammatory diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves a multi-step process that includes the use of various reagents and solvents. The process begins with the reaction of 6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid with cyclohexanamine to form the corresponding amide. This amide is then reacted with acetic anhydride to yield N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide.

Scientific Research Applications

N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to possess anticonvulsant activity and has been investigated for its potential use in the treatment of epilepsy.

properties

IUPAC Name

N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-12-8-13-15(22-12)17-10-19(16(13)21)9-14(20)18-11-6-4-3-5-7-11/h8,10-11H,2-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPKDOLKLWHDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

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